4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 400076-67-7
VCID: VC4571988
InChI: InChI=1S/C15H10ClN3O3/c16-14-7-2-1-6-12(14)13-9-17-18(15(13)20)10-4-3-5-11(8-10)19(21)22/h1-9,17H
SMILES: C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Molecular Formula: C15H10ClN3O3
Molecular Weight: 315.71

4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

CAS No.: 400076-67-7

Cat. No.: VC4571988

Molecular Formula: C15H10ClN3O3

Molecular Weight: 315.71

* For research use only. Not for human or veterinary use.

4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one - 400076-67-7

Specification

CAS No. 400076-67-7
Molecular Formula C15H10ClN3O3
Molecular Weight 315.71
IUPAC Name 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C15H10ClN3O3/c16-14-7-2-1-6-12(14)13-9-17-18(15(13)20)10-4-3-5-11(8-10)19(21)22/h1-9,17H
Standard InChI Key LLRYPUYQLVWBKT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl

Introduction

Chemical and Physical Properties

Table 1: Molecular Data of 4-(2-Chlorophenyl)-2-(3-Nitrophenyl)-1,2-Dihydro-3H-Pyrazol-3-one

PropertyValueSource
CAS Number400076-67-7
Molecular FormulaC₁₅H₁₀ClN₃O₃
Molecular Weight315.71 g/mol
SMILESC1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC(=CC=C3)N+[O-])Cl
InChIKeyLLRYPUYQLVWBKT-UHFFFAOYSA-N

Synthesis and Preparation Methods

Condensation-Cyclization Reactions

  • Phenylhydrazine and Carbonyl Precursors: Reacting phenylhydrazine with α,β-unsaturated carbonyl compounds (e.g., aldehydes or ketones) under basic conditions (e.g., NaOH) to form the pyrazolone core.

  • Substituent Introduction: Post-cyclization, nitrophenyl and chlorophenyl groups are introduced via electrophilic substitution or coupling reactions .

Multi-Step Synthesis Pathways

For nitro-substituted pyrazolones:

  • Nitration of Precursors: Introducing nitro groups at specific positions using nitric acid or nitroating agents.

  • Chlorination: Incorporating chlorine via electrophilic aromatic substitution or halogenation of aryl rings .

Table 2: Comparative Synthesis of Pyrazolone Derivatives

CompoundKey ReactantsConditionsYieldSource
4-(2-Chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-onePhenylhydrazine, nitro/chloro precursorsBase-mediated cyclizationNot reported
2-(3-Nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-onePhenylhydrazine, nitrophenyl aldehydeReflux in methanol~40%

Structural and Spectroscopic Characterization

X-ray Crystallography Insights

While no direct crystallographic data exists for this compound, related pyrazolines (e.g., N1-aryl-2-pyrazolines) provide structural insights:

  • Bond Lengths:

    • N1–N2: ~1.39 Å (single bond)

    • C3–N2: ~1.28–1.29 Å (double bond)

    • C4–C5: ~1.50–1.54 Å (single bond) .

  • Dihedral Angles: Pyrazoline rings exhibit slight puckering (5.4–10.9°) to minimize steric strain .

NMR and Mass Spectrometry

Predicted spectroscopic features (based on analogs):

  • ¹H NMR:

    • Chlorophenyl protons: Split into multiplets (δ 7.1–7.8 ppm).

    • Nitrophenyl protons: Downfield shifts (δ 7.5–8.3 ppm).

  • MS: Molecular ion peak at m/z 315.71 (M⁺) with fragmentation patterns indicative of nitro and chloro groups .

Biological Activity and Applications

Anticancer Research

Pyrazolones with electron-withdrawing groups (e.g., nitro) inhibit kinase activity and exhibit antiproliferative effects:

  • NSCLC Cell Lines: 1,3-Diarylpyrazolones arrest cell cycles at G2/M phase, reducing tumor growth .

  • Kinase Inhibition: Pyrano[2,3-c]pyrazole derivatives show selectivity for specific kinases, though direct data for this compound is lacking .

Table 3: Biological Activity of Related Pyrazolones

CompoundTarget Organism/Cell LineActivityMIC/IC₅₀Source
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one derivativesAcinetobacter baumanniiBactericidal10 μg/mL
1,3-DiarylpyrazolonesNSCLC cells (G2/M arrest)AntiproliferativeNot reported

Comparative Analysis with Analogous Compounds

Structural Variants

CompoundSubstituentsKey Differences
2-(3-Nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one3-Nitrophenyl, 4-phenylSimplified aromatic system
4-(2-Chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one2-Chlorophenyl, 3-nitrophenylEnhanced steric/electronic effects

Future Research Directions

Unresolved Questions

  • Synthetic Optimization: Developing high-yield, scalable routes for this compound.

  • Target-Specific Studies: Investigating interactions with enzymes (e.g., kinases) via molecular docking.

  • Toxicity Profiling: Evaluating in vivo toxicity and pharmacokinetics.

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